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Compound of Interest

Compound Name:
4-amino-N-(4-

methoxyphenyl)benzamide

Cat. No.: B113204 Get Quote

Product Name: 4-amino-N-(4-methoxyphenyl)benzamide CAS Number: 891-35-0 Molecular

Formula: C₁₄H₁₄N₂O₂ Molecular Weight: 242.27 g/mol

Introduction
4-amino-N-(4-methoxyphenyl)benzamide is a chemical intermediate primarily utilized in the

synthesis of more complex molecules with a range of biological activities. Its bifunctional

nature, possessing both an amine and an amide group, makes it a versatile building block in

medicinal chemistry and drug discovery. Application notes and protocols provided herein focus

on its use as a precursor in the synthesis of biologically active compounds. While this

compound itself is not extensively studied for its biological effects, its derivatives have shown

promise in various therapeutic areas.

Section 1: Synthetic Applications
4-amino-N-(4-methoxyphenyl)benzamide serves as a key starting material for the synthesis

of various heterocyclic and substituted benzamide derivatives. A primary application is in the

generation of compounds with potential therapeutic value.

Protocol 1: Synthesis of N-phenylbenzamide Derivatives
as Potential Anti-HBV Agents
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This protocol is a representative example of how 4-amino-N-(4-methoxyphenyl)benzamide
can be chemically modified to synthesize derivatives with potential antiviral activity, based on

methodologies for similar compounds[1].

Objective: To synthesize a derivative of 4-amino-N-(4-methoxyphenyl)benzamide through N-

alkylation and subsequent amide coupling to generate a molecule with potential anti-HBV

activity.

Materials:

4-amino-N-(4-methoxyphenyl)benzamide

Dimethyl sulfate

Sodium hydroxide (NaOH)

Acetic acid

Methanol

N,N'-Diisopropylcarbodiimide (DIC)

N-hydroxybenzotriazole (HOBt)

4-chloroaniline

Dichloromethane (CH₂Cl₂)

Standard laboratory glassware and stirring equipment

Thin Layer Chromatography (TLC) plates

Column chromatography setup with silica gel

Experimental Procedure:

Step 1: N-Alkylation of the Amino Group
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Dissolve 4-amino-N-(4-methoxyphenyl)benzamide in an aqueous solution of sodium

hydroxide.

Slowly add dimethyl sulfate to the solution while stirring at room temperature.

Continue stirring for 24 hours.

Adjust the pH of the mixture to 5 by adding diluted acetic acid to precipitate the product.

Stir for 30 minutes to ensure complete precipitation.

Filter the solid product and recrystallize from methanol to yield the N-alkylated intermediate.

Step 2: Amide Coupling

Dissolve the N-alkylated intermediate in dichloromethane.

Add N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to the solution.

Add 4-chloroaniline to the reaction mixture.

Stir the reaction at room temperature until completion, monitoring the progress by TLC.

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the final N-

phenylbenzamide derivative.

Synthetic Workflow Diagram
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Caption: Synthetic workflow for the preparation of a bioactive N-phenylbenzamide derivative.

Section 2: Biological Activity of Derivatives
While 4-amino-N-(4-methoxyphenyl)benzamide is a synthetic intermediate, its derivatives

have demonstrated significant biological activities. The following table summarizes the in vitro

anti-HBV activity of a structurally related N-phenylbenzamide derivative, IMB-0523, as reported

in the literature[1].
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Compound Virus Strain IC₅₀ (µM)

Cytotoxicity
(CC₅₀ in
HepG2.2.15
cells in µM)

Selectivity
Index (SI =
CC₅₀/IC₅₀)

IMB-0523 Wild-type HBV 1.99 > 100 > 50.25

IMB-0523
Drug-resistant

HBV
3.30 > 100 > 30.30

Lamivudine

(Control)
Wild-type HBV 7.37 > 440 > 59.70

Lamivudine

(Control)

Drug-resistant

HBV
> 440 > 440 -

Data is for the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)

and not 4-amino-N-(4-methoxyphenyl)benzamide itself.[1]

Proposed Mechanism of Action for an Anti-HBV
Derivative
The antiviral effect of the N-phenylbenzamide derivative IMB-0523 against the Hepatitis B virus

(HBV) is suggested to be mediated by the upregulation of the host restriction factor

Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G)

[1]. A3G is a cytidine deaminase that can inhibit the replication of various viruses, including

HBV.

Signaling Pathway Diagram
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Caption: Proposed mechanism of anti-HBV activity via APOBEC3G upregulation.

Section 3: Application in the Synthesis of DNMT
Inhibitors
Derivatives of 4-amino-N-phenylbenzamide have also been explored as inhibitors of DNA

methyltransferases (DNMTs), which are important targets in cancer therapy[2]. 4-amino-N-(4-
methoxyphenyl)benzamide can serve as a scaffold for the synthesis of such inhibitors.

Protocol 2: General Procedure for Synthesis of DNMT
Inhibitor Analogues
This protocol provides a generalized approach for synthesizing DNMT inhibitor analogues

based on the structure of SGI-1027, using a 4-amino-N-phenylbenzamide core.
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Objective: To synthesize analogues of the DNMT inhibitor SGI-1027 by coupling a substituted

aniline with a suitable carboxylic acid derivative.

Materials:

4-amino-N-(4-methoxyphenyl)benzamide (or a derivative thereof)

Substituted 4-nitrobenzoyl chloride

Triethylamine (Et₃N) or other suitable base

Dioxane or other appropriate solvent

Iron powder (Fe) or Tin(II) chloride (SnCl₂) for nitro reduction

Acetic acid (AcOH)

Ethanol (EtOH) / Water (H₂O) mixture

Appropriate aromatic chloride (ArCl) for final coupling

Hydrochloric acid (HCl)

Experimental Procedure:

Step 1: Amide Bond Formation

Dissolve the starting aniline (a derivative of 4-amino-N-(4-methoxyphenyl)benzamide) in

dioxane.

Add the substituted 4-nitrobenzoyl chloride and triethylamine.

Heat the reaction mixture at 60 °C for 1 hour.

After cooling, isolate the nitro-substituted amide product.

Step 2: Reduction of the Nitro Group

Suspend the nitro-substituted amide in a mixture of ethanol and water.
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Add iron powder and acetic acid.

Reflux the mixture for 15 hours.

Filter the reaction mixture while hot and concentrate the filtrate to obtain the amino-

substituted amide.

Step 3: Final Coupling Reaction

Dissolve the amino-substituted amide in a solvent mixture such as ethanol/water/methanol.

Add the desired aromatic chloride (ArCl) and a catalytic amount of hydrochloric acid.

Reflux the reaction overnight.

Isolate and purify the final DNMT inhibitor analogue.

Experimental Workflow Diagram
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Caption: General workflow for the synthesis of DNMT inhibitor analogues.

Disclaimer: The experimental protocols provided are for informational purposes and are based

on published literature for structurally related compounds. These protocols should be adapted

and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions

must be taken when handling all chemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide
Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for 4-amino-N-(4-
methoxyphenyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113204#experimental-protocols-using-4-amino-n-4-
methoxyphenyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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